molecular formula C₁₄H₁₂N₂O₄ B1146080 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide CAS No. 304481-60-5

3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide

Cat. No. B1146080
M. Wt: 272.26
InChI Key:
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Description

Benzohydrazide derivatives, including variants such as 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide, are compounds of significant interest due to their structural complexity and potential for various chemical properties and applications. These compounds have been synthesized and analyzed to explore their structural, chemical, and physical characteristics.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the condensation of benzaldehydes with hydrazides. This process can be optimized under various conditions to yield compounds with specific substituents, enhancing their chemical reactivity and potential applications (Han, 2013).

Molecular Structure Analysis

X-ray crystallography has played a crucial role in elucidating the molecular structures of these compounds, revealing their crystalline forms and molecular geometries. For example, compounds have been found to crystallize in different space groups, indicating diverse structural configurations. The molecular structures are stabilized by hydrogen bonds and weak π···π stacking interactions, which are critical for their chemical properties (Han, 2013).

Chemical Reactions and Properties

Benzohydrazide derivatives undergo various chemical reactions, including coordination with metals to form complexes. These reactions are influenced by the substituents on the benzohydrazide framework, which can enhance their reactivity and interaction with other molecules. For instance, compounds have shown to form complexes with metals, indicating their potential as ligands in coordination chemistry (Qu et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, melting points, and solubility, are closely related to their molecular structures. Crystallographic analysis provides insights into the physical characteristics of these compounds, including their unit cell dimensions and crystalline forms, which are essential for understanding their stability and solubility.

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives are largely determined by their functional groups and molecular structure. Their ability to participate in hydrogen bonding and π···π stacking interactions significantly influences their chemical behavior, including reactivity and potential as antimicrobial agents. For example, the electron-withdrawing groups in these compounds have been associated with enhanced antimicrobial activities, showcasing their potential in medicinal chemistry (Han, 2013).

Scientific Research Applications

Antioxidant Activity

Studies have shown that compounds structurally related to 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide exhibit significant antioxidant activity. For instance, a synthesized compound demonstrated the ability to scavenge free radicals effectively, suggesting its potential use in developing antioxidant agents (Sun et al., 2012).

Antimicrobial and Antifungal Properties

Several studies have highlighted the antimicrobial and antifungal properties of hydrazone derivatives. Compounds similar to 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide have been found to possess significant activity against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents (M. Sirajuddin et al., 2013).

Catalytic Applications

The catalytic properties of complexes derived from hydrazone compounds have been explored, with findings indicating their efficacy in oxidation reactions. This suggests potential applications in industrial processes and synthetic chemistry (D. Peng, 2016).

DNA Interaction and Biological Screening

Research has demonstrated the ability of certain Schiff base compounds, similar in structure to 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide, to interact with DNA through intercalation. This interaction, alongside the compounds' biological activities, suggests potential applications in medicinal chemistry and drug design (M. Sirajuddin et al., 2013).

Urease Inhibition

Compounds structurally related to 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide have been investigated for their urease inhibitory activities, indicating their potential in developing treatments for diseases caused by urease-producing pathogens (D. Qu et al., 2015).

Corrosion Inhibition

Hydrazone derivatives have also been evaluated as corrosion inhibitors for metals in acidic media, demonstrating the potential of these compounds in protecting industrial materials from corrosion (H. Lgaz et al., 2019).

properties

IUPAC Name

3,4-dihydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVYHPUGEQGQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide

CAS RN

304481-60-5
Record name 304481-60-5
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